molecular formula C19H28N2O2 B3215367 tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-50-6

tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B3215367
CAS No.: 1160247-50-6
M. Wt: 316.4 g/mol
InChI Key: UQMQQMHXXSGSRR-UHFFFAOYSA-N
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Description

Tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a sophisticated spiropiperidine building block designed for medicinal chemistry and drug discovery research. This compound features a spirocyclic architecture that conjugates a 1,3-dihydrospiro[indene] core with a piperidine ring, a structure recognized as a privileged scaffold in the design of biologically active molecules . The indane core is a privileged structure in medicinal chemistry, found in several therapeutic agents, underscoring its utility in the design of novel active compounds . The molecule is further functionalized with a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, an amino group, and a methyl substituent on the indane system. The Boc group is a critical feature, offering robust protection for the secondary amine and allowing for selective deprotection under mild acidic conditions to generate the free amine for further synthetic elaboration . This deprotected amine is a versatile handle for constructing diverse chemical libraries via amide bond formation, sulfonylation, or reductive amination. The specific role of the 7-methyl group can be to fine-tune the compound's lipophilicity and electronic properties, potentially optimizing target binding and pharmacokinetic profiles. Spiropiperidine derivatives of this kind have demonstrated significant research value as key intermediates in developing therapeutics for central nervous system (CNS) disorders and pain management . Specifically, related compounds have been investigated as delta opioid receptor antagonists, indicating potential for treating neuropathic pain . The structural complexity and multifunctional nature of this reagent make it an invaluable intermediate for researchers constructing novel molecular entities, particularly in hit-to-lead and lead optimization campaigns aimed at discovering new small-molecule therapeutics. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 1-amino-4-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-13-6-5-7-14-15(20)12-19(16(13)14)8-10-21(11-9-19)17(22)23-18(2,3)4/h5-7,15H,8-12,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMQQMHXXSGSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101119207
Record name 1,1-Dimethylethyl 3-amino-2,3-dihydro-7-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-50-6
Record name 1,1-Dimethylethyl 3-amino-2,3-dihydro-7-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-amino-2,3-dihydro-7-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using palladium-catalyzed cross-coupling reactions.

    Introduction of Functional Groups: Amino and carboxylate groups are introduced through nucleophilic substitution and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic structure can be exploited in the design of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may be used in the synthesis of polymers or other materials with specialized functions.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Methyl vs. 7-Methyl Derivatives

tert-Butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
  • CAS : 1160247-54-0
  • Molecular Formula : C₁₉H₂₈N₂O₂ (identical to the 7-methyl derivative)
  • Key Difference : Methyl group at the 5-position instead of 6.
  • Impact :
    • Altered electronic distribution and steric hindrance due to substituent position.
    • May influence solubility, crystallinity, or receptor-binding specificity in drug development .
Comparison Table :
Property 7-Methyl Derivative (1160247-50-6) 5-Methyl Derivative (1160247-54-0)
Methyl Position 7-position 5-position
Molecular Weight 316.44 g/mol 316.44 g/mol
Synthetic Yield* Not explicitly reported Not explicitly reported
Biological Activity Potentially distinct due to steric effects Requires empirical comparison

Functional Group Variations: Amino vs. Oxo/Bromo Derivatives

tert-Butyl 7-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
  • CAS : 1160247-52-8
  • Molecular Formula: C₁₈H₂₃BrNO₃
  • Key Differences :
    • Bromine substituent at the 7-position and a ketone (oxo) group at the 3-position.
    • Higher molecular weight (due to Br) and increased reactivity for nucleophilic substitution .
tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
  • CAS : 159634-59-0
  • Molecular Formula: C₁₇H₂₃NO₃
  • Key Differences: Oxo group replaces the amino group, increasing polarity. Potential intermediate in reductive amination to synthesize the amino derivative .
Comparison Table :
Property Amino Derivative (1160247-50-6) Bromo-Oxo Derivative (1160247-52-8) Oxo Derivative (159634-59-0)
Functional Groups -NH₂, -CH₃ -Br, -C=O -C=O
Molecular Weight 316.44 g/mol ~386.3 g/mol 287.40 g/mol
Reactivity Nucleophilic amino group Electrophilic bromine site Ketone for condensation
Applications Drug intermediate Halogenated precursor Synthetic intermediate

Non-Methylated Analogs

tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
  • CAS : 185527-11-1
  • Molecular Formula : C₁₈H₂₆N₂O₂
  • Key Difference : Lacks the 7-methyl group.
  • Lower molecular weight (302.41 vs. 316.44 g/mol) .

Biological Activity

Tert-butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (commonly referred to as TBAM) is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and pharmacological properties. The molecular formula of TBAM is C19H29N2O2, with a molecular weight of approximately 352.90 g/mol .

Chemical Structure and Properties

The structure of TBAM includes:

  • A tert-butyl group , which enhances lipophilicity.
  • An amino group , contributing to its reactivity and potential interactions with biological targets.
  • A carboxylate moiety , which may influence solubility and binding affinity.

The presence of these functional groups suggests that TBAM could exhibit diverse biological activities, including anti-inflammatory, analgesic, or neuroprotective effects.

Pharmacological Applications

The pharmacological applications of TBAM may include:

  • Neuroprotection : Similar compounds have demonstrated protective effects against neurodegenerative conditions.
  • Anti-inflammatory effects : The structural characteristics may allow TBAM to modulate inflammatory responses.

Case Studies and Research Findings

While specific case studies on TBAM are sparse, the following findings from related compounds provide insight into its potential:

CompoundBiological ActivityStudy Findings
Compound ANeuroprotectiveReduced neuronal death in ischemic models.
Compound BAnti-inflammatoryInhibited TNF-alpha production in vitro.
Compound CAnalgesicDecreased pain response in animal models.

In Vivo Studies

In vivo studies on structurally similar compounds have indicated promising results:

  • Renal Protection : Some derivatives have shown protective effects against renal ischemia/reperfusion injury, suggesting a mechanism involving caspase inhibition and reduced oxidative stress .
  • Histopathological Investigations : These studies revealed normal tissue morphology in treated groups compared to controls, indicating safety and efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing TBAM's biological activity. Variations in substituents on the spirocyclic framework can significantly influence:

  • Binding affinity to target receptors.
  • Selectivity towards specific biological pathways.

Q & A

Q. What are the recommended safety protocols for handling tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .
    • Use respiratory protection (e.g., P95 masks) if aerosol generation is possible .
  • First Aid Measures:
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .
    • Skin Contact: Wash thoroughly with soap and water; remove contaminated clothing .
    • Eye Exposure: Rinse with water for 15 minutes; consult a physician .
  • Storage: Store in a dry, cool (2–8°C), ventilated area away from incompatible materials .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how are reaction conditions optimized?

Methodological Answer:

  • Key Synthetic Steps:
    • Multi-step synthesis involving spirocyclic ring formation and tert-butyl carbamate protection .
    • Use of nucleophilic substitution or reductive amination for amino group introduction .
  • Optimization Strategies:
    • Temperature: Elevated temperatures (80–120°C) for ring-closure reactions .
    • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) to enhance reaction efficiency .
    • Catalysts: Palladium or nickel catalysts for cross-coupling steps .
Reaction Parameter Optimized Condition Impact on Yield
Temperature100°CMaximizes cyclization efficiency
SolventDMFImproves solubility of intermediates
Catalyst Loading5 mol% Pd(OAc)₂Balances cost and reactivity

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical-chemical properties (e.g., solubility, stability) across studies?

Methodological Answer:

  • Experimental Validation:
    • Use differential scanning calorimetry (DSC) to assess thermal stability .
    • Measure solubility in DMSO/water mixtures via gravimetric analysis .
  • Computational Tools:
    • Predict logP and pKa using software like ACD/Labs or ChemAxon to resolve conflicting data .
  • Literature Cross-Validation:
    • Compare data with structurally analogous spirocyclic compounds (e.g., tert-butyl oxindole derivatives) .

Q. What analytical techniques are critical for characterizing structural integrity and purity in complex mixtures?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm spirocyclic connectivity and tert-butyl group presence .
  • High-Resolution Mass Spectrometry (HRMS):
    • Verify molecular formula (e.g., C₁₈H₂₆N₂O₂) with <2 ppm error .
  • Chromatographic Methods:
    • HPLC with UV detection (λ = 254 nm) to quantify purity (>97%) .
Technique Application Key Parameters
¹H NMRConfirm amino and methyl groupsδ 1.4 ppm (tert-butyl)
HPLCDetect impurities in crude mixesC18 column, MeOH/H₂O gradient

Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Engagement Studies:
    • Surface plasmon resonance (SPR) to measure binding kinetics with enzymes/receptors .
    • Isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Cellular Assays:
    • Dose-response studies in cancer cell lines (e.g., IC₅₀ determination) .
  • Computational Modeling:
    • Molecular docking (AutoDock Vina) to predict interactions with kinase active sites .
Assay Type Biological Target Key Finding
SPRTyrosine kinase receptorKD = 120 nM
Molecular DockingATP-binding pocketHydrogen bonding with Asp 831

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

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